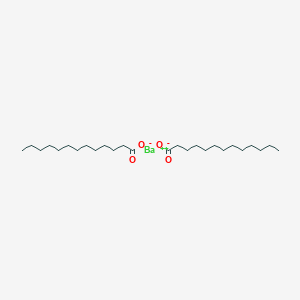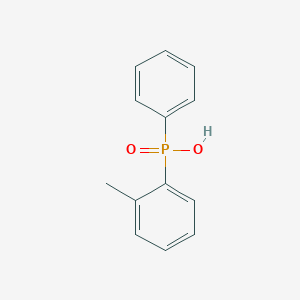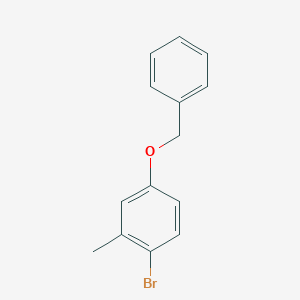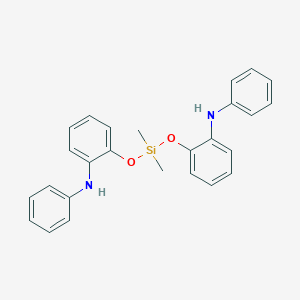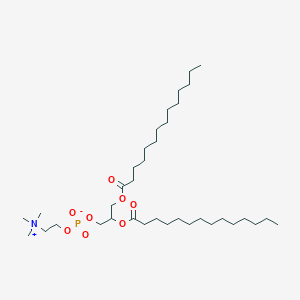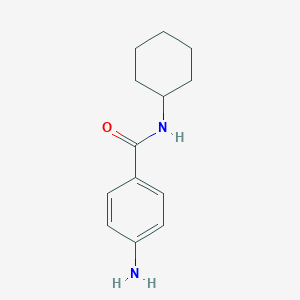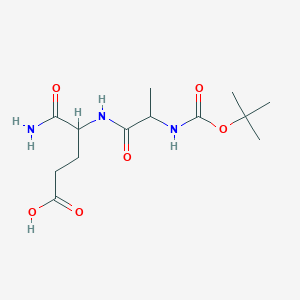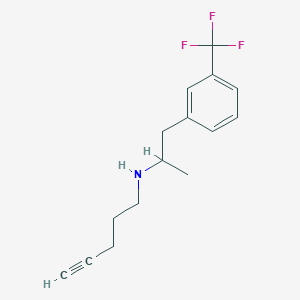
alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine, also known as 4-FA or 4-FMP, is a synthetic compound that belongs to the class of amphetamines. It has been used for scientific research purposes, especially in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
Alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine has been used for scientific research purposes, particularly in the field of neuroscience and pharmacology. It has been studied for its effects on dopamine, norepinephrine, and serotonin neurotransmitters. It has also been used to study the effects of amphetamines on cognitive function, mood, and behavior.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine involves the release of dopamine, norepinephrine, and serotonin neurotransmitters in the brain. It acts as a substrate for the vesicular monoamine transporter, which leads to the release of these neurotransmitters into the synaptic cleft. This results in increased activity of these neurotransmitters, leading to the desired effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, it can also lead to adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine for lab experiments include its ability to selectively release dopamine, norepinephrine, and serotonin neurotransmitters. This allows for the study of the effects of these neurotransmitters on various physiological and behavioral functions. However, the limitations of using this compound include its potential for abuse and addiction, as well as its potential for adverse effects on the brain and body.
Direcciones Futuras
There are several future directions for the study of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine, including its effects on various cognitive functions such as learning, memory, and attention. It can also be studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Further research can also be done to better understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, this compound is a synthetic compound that has been used for scientific research purposes, particularly in the field of neuroscience and pharmacology. It has been studied for its effects on dopamine, norepinephrine, and serotonin neurotransmitters, as well as its potential therapeutic applications. While it has advantages for lab experiments, it also has limitations and potential adverse effects. Further research is needed to better understand its effects and potential applications.
Métodos De Síntesis
The synthesis of alpha-Methyl-N-(4-pentynyl)-m-trifluoromethylphenethylamine involves the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced with lithium aluminum hydride to form alpha-methyl-phenethylamine. The resulting compound is then reacted with 4-pentyn-1-ol and trifluoromethyl iodide to form this compound.
Propiedades
Número CAS |
15270-53-8 |
|---|---|
Fórmula molecular |
C15H18F3N |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]pent-4-yn-1-amine |
InChI |
InChI=1S/C15H18F3N/c1-3-4-5-9-19-12(2)10-13-7-6-8-14(11-13)15(16,17)18/h1,6-8,11-12,19H,4-5,9-10H2,2H3 |
Clave InChI |
ZLWCFYKRUBXKGM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCC#C |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCC#C |
Sinónimos |
α-Methyl-N-(4-pentynyl)-m-(trifluoromethyl)benzeneethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




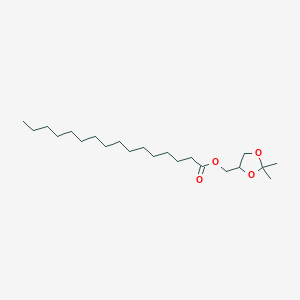
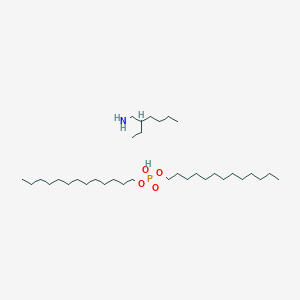
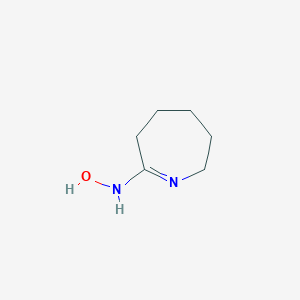
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)
